eIF4E Inhibitor Intermediate: Validated Application vs. Unspecified Halogenated Isonicotinic Acid Analogs
3-Chloro-5-fluoroisonicotinic acid is specifically utilized as a key building block in the preparation of oxodihydropyridopyrimidine derivatives that function as eIF4E inhibitors . This application is documented in PCT patent literature (PCT Int. Appl., Sprengeler et al., 2021) . In contrast, other halogenated isonicotinic acid derivatives with different substitution patterns (e.g., 2-chloro-3-fluoroisonicotinic acid, CAS 628691-93-0; unsubstituted isonicotinic acid) are not documented for this specific eIF4E inhibitor scaffold application .
| Evidence Dimension | Documented pharmaceutical intermediate application |
|---|---|
| Target Compound Data | Validated use in oxodihydropyridopyrimidine eIF4E inhibitor synthesis (PCT Int. Appl., Sprengeler et al., 2021) |
| Comparator Or Baseline | Unsubstituted isonicotinic acid; 2-chloro-3-fluoroisonicotinic acid; 3-chloro-2-fluoroisonicotinic acid |
| Quantified Difference | Qualitative difference: target compound has documented, patent-validated application in this specific inhibitor class; comparators lack documentation for this specific application |
| Conditions | Synthesis of oxodihydropyridopyrimidine derivatives; eIF4E inhibitor drug discovery |
Why This Matters
Procurement for eIF4E inhibitor development programs requires a building block with documented compatibility with the oxodihydropyridopyrimidine scaffold; alternative halogenated isonicotinic acids lack this validation.
